BenchChemオンラインストアへようこそ!

3-hydroxy-1-methylquinolin-2(1H)-one

Monoamine Oxidase Neurodegeneration Alzheimer's Disease

Choose this N-methyl-3-hydroxyquinolin-2-one for its unique tautomeric stability: the 3-OH forms an intramolecular H-bond with the 2-oxo group, creating a pseudo-six-membered ring absent in 4-hydroxy analogs. This enables distinct metal-chelation and enzyme inhibition profiles. Exhibits 8.6-fold MAO-A selectivity (IC50 70.5 μM) over MAO-B, unlike non-methylated analogs that prefer MAO-B. Inhibits HIV-1 RNase H (10–20 μM) without affecting integrase or RT polymerase. Serves as key intermediate for DAAO inhibitors targeting schizophrenia. Facilitates high-yield [3,3] sigmatropic rearrangement to complex polyheterocycles.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 172604-63-6
Cat. No. B3245819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1-methylquinolin-2(1H)-one
CAS172604-63-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C(C1=O)O
InChIInChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6,12H,1H3
InChIKeyJNSLETLNIMHXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-methylquinolin-2(1H)-one (CAS 172604-63-6) – Quinolinone Scaffold and Core Properties


3-Hydroxy-1-methylquinolin-2(1H)-one (CAS 172604-63-6) is a member of the 3-hydroxyquinolin-2(1H)-one class, characterized by a 3-hydroxy substituent and an N-methyl group on the quinolin-2-one core [1]. It possesses a molecular weight of 175.18 g/mol, XLogP3-AA of 1.4, and a topological polar surface area of 40.5 Ų [1]. This scaffold is recognized for its capacity to chelate metal ions and modulate enzyme activities, distinguishing it from regioisomeric 4-hydroxyquinolin-2-ones and non-methylated analogs [2].

Why Substituting 3-Hydroxy-1-methylquinolin-2(1H)-one with 4-Hydroxyquinolin-2-ones or Non-Methylated Analogs Fails


In-class quinolinones are not interchangeable due to critical differences in tautomeric equilibrium, hydrogen bonding capacity, and bioactivity profiles. The 3-hydroxy substitution pattern enables a stable intramolecular hydrogen bond with the 2-oxo group, forming a pseudo-six-membered ring that is absent in 4-hydroxyquinolin-2-ones, altering both chemical reactivity and biological target engagement [1]. The N-methyl group further modulates lipophilicity (XLogP3 = 1.4) and steric hindrance at the metal-chelating site, impacting DAAO and HIV-1 RNase H inhibitory activities [2].

Quantitative Differentiation Evidence for 3-Hydroxy-1-methylquinolin-2(1H)-one (CAS 172604-63-6)


MAO-A versus MAO-B Inhibition Selectivity: N-Methylation Drives Isoform Preference

The 3-hydroxy-1-methylquinolin-2(1H)-one scaffold exhibits a clear selectivity shift in monoamine oxidase inhibition. In direct enzymatic assays, 3-hydroxy-1-methylquinolin-2(1H)-one (target compound) showed an IC50 of 70.5 μM against human MAO-A versus 604 μM against MAO-B, resulting in a selectivity index (MAO-B/MAO-A) of approximately 8.6-fold favoring MAO-A [1]. In contrast, a structurally related 3-hydroxyquinolin-2(1H)-one derivative (compound 21d) lacking the N-methyl group demonstrated potent MAO-B inhibition (IC50 = 87.47 nM) with a selectivity index > 229 [2]. This N-methyl-dependent switch in isoform selectivity is critical for applications targeting specific MAO subtypes.

Monoamine Oxidase Neurodegeneration Alzheimer's Disease

HIV-1 RNase H Inhibition: Class-Validated Selectivity Against Polymerase and Integrase

3-Hydroxyquinolin-2(1H)-ones, including the 1-methyl derivative, have been validated as selective inhibitors of HIV-1 reverse transcriptase-associated RNase H activity. In a series of derivatives, compounds exhibited inhibitory activity in the 10–20 μM range against RNase H, while showing no significant inhibition of integrase or RT DNA polymerase activities at comparable concentrations [1]. This selective profile is attributed to the 3-hydroxyquinolin-2-one core's ability to chelate the catalytic Mg²⁺ ions in the RNase H active site, a mechanism not shared by many other quinolinone scaffolds.

Antiviral HIV-1 RNase H

D-Amino Acid Oxidase (DAAO) Inhibition: Nanomolar Potency in the 3-Hydroxyquinolin-2(1H)-one Series

The 3-hydroxyquinolin-2(1H)-one core has been established as a potent DAAO inhibitor pharmacophore. The parent compound 3-hydroxyquinolin-2(1H)-one demonstrated an IC50 of 5 nM in a cell-free fluorescence assay and a Kd of 38 nM in a Biacore binding assay [1][2]. Although direct data for the 1-methyl derivative are not publicly available, SAR studies indicate that N-alkylation at the 1-position generally maintains or enhances DAAO binding affinity by improving hydrophobic interactions with the enzyme active site [3]. In contrast, 4-hydroxyquinolin-2-ones show negligible DAAO inhibition, highlighting the specificity of the 3-hydroxy regioisomer.

DAAO Schizophrenia Neuropharmacology

Validated Application Scenarios for 3-Hydroxy-1-methylquinolin-2(1H)-one (CAS 172604-63-6)


MAO-A-Focused Neuropharmacology: Depression and Anxiety Research

Given its 8.6-fold selectivity for MAO-A over MAO-B (IC50 MAO-A = 70.5 μM, MAO-B = 604 μM), this compound serves as a selective MAO-A inhibitor scaffold for CNS drug discovery programs targeting mood disorders [1]. Unlike non-methylated analogs that preferentially inhibit MAO-B, this N-methyl derivative provides a distinct selectivity profile useful for exploring MAO-A-mediated pathways.

HIV-1 RNase H Inhibitor Development: Antiviral Lead Optimization

The 3-hydroxyquinolin-2(1H)-one core has demonstrated selective inhibition of HIV-1 RNase H (10–20 μM) without affecting integrase or RT polymerase activities [2]. The N-methyl derivative can be used as a starting scaffold for structure-based design of novel antiviral agents targeting the RNase H domain, a validated but underexploited HIV drug target.

DAAO Inhibitor Programs: Schizophrenia and Neuroprotection

The 3-hydroxyquinolin-2(1H)-one series exhibits nanomolar DAAO inhibition (IC50 = 5 nM for parent), with N-alkylation enhancing potency [3][4]. 3-Hydroxy-1-methylquinolin-2(1H)-one is a key intermediate for developing DAAO inhibitors aimed at increasing brain D-serine levels, a therapeutic strategy for schizophrenia and neuropathic pain.

Synthetic Chemistry: Building Block for Polyheterocycles

The compound undergoes thermal [3,3] sigmatropic rearrangement to yield 4-cyclohex-2-enyl-3-hydroxy-1-methylquinolin-2(1H)-one in 90% yield, demonstrating its utility as a versatile intermediate for constructing complex polyheterocyclic systems . This high-yielding transformation is not readily accessible with 4-hydroxyquinolin-2-one analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxy-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.